4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde
Description
Historical Context and Discovery
The development of this compound represents a significant advancement in the synthesis of symmetrical dialdehyde compounds for specialized applications. The compound was first documented in chemical databases in 2006, with its initial creation recorded on April 28, 2006, and subsequent modifications documented as recently as May 18, 2025. The synthetic methodology for this compound builds upon established protocols for ether formation, particularly the reaction of 4-hydroxybenzaldehyde with 1,3-dibromopropane under basic conditions.
Early synthetic approaches involved dissolving 4-hydroxybenzaldehyde in acetone, followed by the addition of potassium carbonate as a base and subsequent treatment with 1,3-dibromopropane under reflux conditions. This methodology demonstrated the feasibility of creating symmetrical dialdehyde structures through nucleophilic substitution reactions. The development of improved synthetic routes has enhanced the accessibility of this compound for research applications, with reported yields of approximately 45% based on the starting phenolic aldehyde.
The compound gained particular attention in the early 2000s as researchers began exploring its potential applications in materials science and coordination chemistry. Academic institutions worldwide began investigating its use as a building block for more complex molecular architectures, particularly in the context of developing new porous materials and coordination polymers. The University of Baghdad documented comprehensive studies on its synthesis and characterization, contributing to the understanding of its chemical behavior and potential applications.
IUPAC Nomenclature and Structural Formula
The International Union of Pure and Applied Chemistry (IUPAC) designation for this compound is 4-[3-(4-formylphenoxy)propoxy]benzaldehyde, which accurately describes its structural composition and connectivity pattern. The systematic nomenclature reflects the presence of two formyl groups attached to phenoxy units that are linked through a three-carbon chain. Alternative nomenclature includes this compound and 1,3-Bis(4-formylphenoxy)propane, both of which emphasize different aspects of the molecular structure.
The molecular formula C₁₇H₁₆O₄ indicates a molecular weight of 284.31 grams per mole. The compound is assigned Chemical Abstracts Service (CAS) number 3722-80-3, providing a unique identifier for regulatory and commercial purposes. The InChI (International Chemical Identifier) string InChI=1S/C17H16O4/c18-12-14-2-6-16(7-3-14)20-10-1-11-21-17-8-4-15(13-19)5-9-17/h2-9,12-13H,1,10-11H2 provides a standardized representation of the molecular structure.
The structural analysis reveals a V-shaped molecular geometry, where the two benzaldehyde groups are oriented to enhance reactivity and enable specific intermolecular interactions. This geometric arrangement results from the flexibility of the propane-1,3-diyl linker, which allows rotation around carbon-carbon and carbon-oxygen bonds. The presence of multiple functional groups, including two aldehyde groups and two ether linkages, creates opportunities for diverse chemical transformations and coordination behaviors.
Table 1: Fundamental Chemical Properties of this compound
Significance in Organic and Materials Chemistry
The significance of this compound in contemporary chemical research stems from its unique structural features that enable diverse applications in organic synthesis and materials development. The compound serves as a versatile building block for the construction of complex molecular architectures, particularly in the synthesis of covalent organic frameworks (COFs) and coordination polymers. Recent research has demonstrated its utility in rapid COF synthesis under ambient conditions, representing a significant advancement from traditional solvothermal methods that require high temperatures and extended reaction times.
The dual aldehyde functionality of this compound enables participation in various condensation reactions, including imine formation, hydrazone synthesis, and β-ketoenamine linkage formation. These reaction pathways have proven essential for creating ordered porous materials with tailored properties for specific applications. The compound's ability to form stable complexes with metal ions has led to its application in developing selective ion sensors, particularly for lead(II) detection in environmental monitoring applications.
In the field of materials chemistry, this compound has demonstrated exceptional performance in volatile iodine uptake applications, with research showing enhancement of adsorption capacity from 2.81 to 6.52 grams per gram through optimized synthesis conditions. This remarkable improvement in performance highlights the importance of synthetic methodology in determining material properties. The compound's role in creating materials with high surface areas and enhanced stability has positioned it as a valuable component in environmental remediation technologies.
The synthesis of metal-organic coordination polymers using this compound has revealed its capacity to form three-dimensional frameworks with unique topological features. Research conducted by the Indian Academy of Sciences demonstrated the successful incorporation of related compounds in creating coordination polymers with distinctive structural characteristics. These developments have contributed to the understanding of structure-property relationships in porous materials and have opened new avenues for designing materials with specific functionalities.
Table 2: Applications and Performance Metrics of this compound
The compound's significance extends to its role in advancing green chemistry principles through the development of aqueous synthesis protocols that eliminate the need for harmful organic solvents. This environmentally conscious approach to materials synthesis represents a paradigm shift in the field and demonstrates the compound's versatility across different reaction conditions. The ability to synthesize high-quality materials under mild conditions using this compound has implications for industrial scalability and cost-effectiveness in manufacturing processes.
Furthermore, the compound's unique reactivity profile has enabled the development of post-synthetic modification strategies for introducing additional functionalities into materials after initial synthesis. This approach provides unprecedented control over material properties and has opened new possibilities for creating multifunctional materials with tailored characteristics for specific applications. The ongoing research into this compound continues to reveal new applications and synthetic methodologies, solidifying its position as a fundamental building block in modern materials chemistry.
Properties
IUPAC Name |
4-[3-(4-formylphenoxy)propoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c18-12-14-2-6-16(7-3-14)20-10-1-11-21-17-8-4-15(13-19)5-9-17/h2-9,12-13H,1,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZNTEQVUNFFHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCCCOC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20423671 | |
| Record name | 4,4'-[Propane-1,3-diylbis(oxy)]dibenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20423671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3722-80-3 | |
| Record name | 4,4'-[Propane-1,3-diylbis(oxy)]dibenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20423671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Route Overview
The most commonly reported synthetic method for 4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde involves the Williamson ether synthesis, where the phenolic hydroxyl groups of 4-hydroxybenzaldehyde are alkylated by 1,3-dibromopropane in the presence of a base.
$$
2 \text{ C}7\text{H}6\text{O}2 \text{ (4-hydroxybenzaldehyde)} + \text{Br-(CH}2)3\text{-Br} \xrightarrow[\text{acetone, reflux}]{\text{K}2\text{CO}3} \text{C}{17}\text{H}{16}\text{O}4 \text{ (this compound)} + 2 \text{KBr}
$$
- Reactants: 4-hydroxybenzaldehyde and 1,3-dibromopropane
- Base: Potassium carbonate (K₂CO₃)
- Solvent: Acetone or similar polar aprotic solvent
- Conditions: Reflux temperature, typically 60–80 °C
- Reaction Time: Several hours until completion monitored by thin layer chromatography (TLC)
This method exploits the nucleophilicity of the phenolate ion formed by deprotonation of 4-hydroxybenzaldehyde, which then attacks the electrophilic carbon in 1,3-dibromopropane, forming ether linkages on both ends.
Detailed Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Base | Potassium carbonate (K₂CO₃) | Mild base, facilitates phenol deprotonation |
| Solvent | Acetone | Polar aprotic, good for SN2 reactions |
| Temperature | Reflux (56 °C for acetone) | Ensures sufficient energy for reaction |
| Reaction Time | 6–12 hours | Monitored by TLC for completion |
| Molar Ratios | 2 equivalents 4-hydroxybenzaldehyde : 1 equivalent 1,3-dibromopropane | Ensures full substitution on both ends |
| Work-up | Filtration, solvent removal, recrystallization | Purification to isolate pure product |
Representative Experimental Procedure
- Dissolve 4-hydroxybenzaldehyde (2 equiv) and potassium carbonate (3 equiv) in acetone.
- Add 1,3-dibromopropane (1 equiv) dropwise with stirring.
- Reflux the mixture under nitrogen atmosphere for 8 hours.
- Monitor reaction progress by TLC (silica gel, suitable eluent such as ethyl acetate/hexane).
- Upon completion, cool the mixture and filter off inorganic salts.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by recrystallization from ethanol or by column chromatography.
Analytical Data and Characterization
The synthesized compound is characterized by:
| Technique | Data / Observations |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Distinct aldehyde proton signals (~10 ppm), aromatic protons (7–8 ppm), and methylene protons of the propyl linker (3.5–4.0 ppm) |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Characteristic aldehyde C=O stretch (~1700 cm⁻¹), aromatic C–H stretches, and ether C–O–C stretches (~1100 cm⁻¹) |
| Mass Spectrometry (MS) | Molecular ion peak at m/z = 284.31 g/mol (Molecular weight) |
| Melting Point | Typically reported in literature between 80–90 °C |
Summary Table of Preparation Method
| Step | Description | Conditions / Reagents | Outcome / Notes |
|---|---|---|---|
| 1. Deprotonation | 4-hydroxybenzaldehyde + K₂CO₃ | Acetone, room temp to reflux | Formation of phenolate ion |
| 2. Alkylation | Phenolate + 1,3-dibromopropane | Reflux acetone, 6–12 hours | Ether linkage formation, dibenzaldehyde product |
| 3. Work-up | Filtration, solvent removal | Standard lab procedures | Removal of salts and solvent |
| 4. Purification | Recrystallization or chromatography | Ethanol or suitable solvents | Pure this compound |
Additional Notes from Related Research
- A study from De La Salle University reported synthesis of similar compounds using 1,3-dibromopropane to link p-hydroxybenzaldehyde units, achieving yields around 50–97% for precursors, indicating the robustness of this method for related ether-linked benzaldehydes.
- The reaction mechanism is a classic nucleophilic substitution (SN2) where the phenolate attacks the alkyl halide carbon, displacing bromide ions.
- Monitoring by TLC and NMR is essential to confirm completion and purity before further applications.
Chemical Reactions Analysis
Types of Reactions
4,4’-(Propane-1,3-diylbis(oxy))dibenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The benzaldehyde groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 4,4’-(Propane-1,3-diylbis(oxy))dibenzoic acid.
Reduction: 4,4’-(Propane-1,3-diylbis(oxy))dibenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.
Scientific Research Applications
Organic Synthesis
4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde is primarily utilized as a building block in organic synthesis. Its dual aldehyde functionality enables it to serve as an intermediate for creating more complex molecules. It can be involved in:
- Condensation Reactions: The aldehyde groups can undergo condensation with amines to form Schiff bases, which are important in various synthetic pathways.
- Reduction Reactions: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride, facilitating the synthesis of alcohol derivatives .
Biological Applications
This compound has shown potential in biological research, particularly in studies involving enzyme-catalyzed reactions. Its reactivity with nucleophiles makes it useful for investigating mechanisms of enzymatic action involving aldehydes. Additionally, it may serve as a probe for studying biological systems due to its ability to form covalent bonds with biological macromolecules .
Material Science
In material science, this compound is explored for its role in developing specialty chemicals and materials with specific properties. For instance:
- Polymer Chemistry: It can be used as a monomer or cross-linking agent in polymer synthesis, contributing to the production of materials with tailored mechanical and thermal properties.
- Ionophore Development: Research indicates its potential use as an ionophore for detecting trace levels of heavy metals like lead due to its binding capabilities .
Case Studies
Case Study 1: Synthesis of Complex Organic Molecules
In a study published by researchers at RSC Publishing, this compound was successfully utilized to synthesize complex organic molecules through multi-step reactions involving condensation and reduction processes . This demonstrated its effectiveness as an intermediate.
Case Study 2: Biological Activity Investigation
Another research article highlighted the use of this compound in enzyme-catalyzed reactions. The study showed that its aldehyde groups could be selectively modified to investigate enzyme specificity and activity . This application underscores its significance in biochemical research.
Mechanism of Action
The mechanism of action of 4,4’-(Propane-1,3-diylbis(oxy))dibenzaldehyde primarily involves its reactivity as an aldehyde. The aldehyde groups can form covalent bonds with nucleophiles, such as amines, through the formation of Schiff bases. This reactivity is exploited in various chemical syntheses and biological assays .
Comparison with Similar Compounds
Structural Analogues with Varying Alkyl Chain Lengths
Compounds with similar dibenzaldehyde motifs but differing alkyl chain lengths (e.g., butane, octane, dodecane) exhibit distinct properties:
Key Insight : Shorter chains (e.g., C4) enhance rigidity and energy transfer efficiency in coordination polymers, while longer chains (C8, C12) reduce luminescence due to conformational flexibility .
Functional Group Modifications
Replacing aldehyde groups with esters or integrating triazine units alters reactivity and applications:
Key Insight : Ester derivatives prioritize structural stability, while triazine-based analogues enable tunable photophysical properties for optoelectronic applications .
Complex Hybrid Derivatives
PDOD derivatives with extended formylphenoxy branches or isopropanol units demonstrate enhanced functionality:
Key Insight : Branched derivatives expand surface area and coordination sites, improving adsorption or catalytic performance .
Biological Activity
4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde is an organic compound characterized by its chemical formula . It features two formyl groups linked by a propane-1,3-diyl chain, which contributes to its unique structural and biological properties. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its potential biological activities.
Structural Characteristics
The molecular structure of this compound is V-shaped, with two benzaldehyde groups oriented to enhance reactivity. The presence of multiple functional groups allows for interactions with various biological targets, making it a candidate for further studies in pharmacology and toxicology.
The primary mechanism of action involves the reactivity of the aldehyde groups. These groups can form covalent bonds with nucleophiles (e.g., amines) through the formation of Schiff bases, which are crucial in various biological assays and chemical syntheses. This reactivity is essential for understanding how the compound can be utilized in drug development.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant capabilities due to its structural features.
- Interactions with Biological Macromolecules : Interaction studies have shown that it may form stable complexes with proteins and nucleic acids, potentially influencing their functions.
- Cytotoxicity : Some studies have indicated potential cytotoxic effects against various cancer cell lines, suggesting its application in cancer therapy .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Cytotoxicity Assessment :
- Antimicrobial Activity :
-
Complex Formation Studies :
- Research on its interaction with metal ions revealed that this compound can act as an ionophore, selectively binding to Pb(II) ions. This property is valuable in environmental applications such as heavy metal detection.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3,3'-Dihydroxy-4,4'-(propane-1,3-diyldioxy)dibenzoic acid | Contains hydroxyl groups | More polar; potential for increased solubility |
| Dimethyl 4,4'-(propane-1,3-diylbis(oxy))dibenzoate | Ester derivative | Different reactivity profile due to ester functionality |
| 4-Hydroxybenzaldehyde | Simple aromatic aldehyde | Lacks the linking chain; less complex reactivity |
The dual aldehyde functionality combined with a flexible hydrocarbon chain enhances the reactivity of this compound compared to simpler analogs .
Q & A
Q. What are the optimal synthetic routes for 4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde, and how can reaction efficiency be validated?
Methodological Answer: The compound is synthesized via condensation reactions involving substituted benzaldehydes. A validated protocol includes refluxing 4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehyde in absolute ethanol under acidic conditions (e.g., glacial acetic acid) for 4 hours. Post-reaction, solvent removal via reduced-pressure evaporation and solid filtration yield the product. Efficiency is assessed through yield optimization (monitored via TLC/HPLC) and purity validation using melting point analysis and spectroscopic techniques (e.g., NMR, FTIR) .
Q. How is the molecular conformation of this compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy: and NMR confirm aldehyde proton signals (δ ~10 ppm) and aromatic ring connectivity. FTIR identifies characteristic C=O stretches (~1700 cm) and ether linkages (C-O-C, ~1250 cm).
- Crystallography: Single-crystal X-ray diffraction (SCXRD) reveals a V-shaped molecular geometry with a monoclinic P2/n space group (a = 15.3323 Å, b = 4.6173 Å, c = 20.2800 Å, β = 104.783°). Refinement parameters (R = 0.039, wR = 0.106) validate structural accuracy .
Advanced Research Questions
Q. What crystallographic techniques resolve the hydrogen bonding network and intermolecular interactions in this compound?
Methodological Answer: SCXRD data analysis using software like SHELX or OLEX2 identifies C-H···O hydrogen bonds between aldehyde oxygen and adjacent aromatic protons. Hirshfeld surface analysis quantifies interaction contributions (e.g., 12% H-bonding, 65% van der Waals). Thermal ellipsoid plots (Fig. 1 in ) visualize atomic displacement parameters, critical for understanding dynamic behavior in crystal lattices .
Q. How can computational modeling optimize reaction kinetics for Schiff base formation with β-cyclodextrin?
Methodological Answer: Density Functional Theory (DFT) simulations (e.g., Gaussian, COMSOL) model transition states during Schiff base condensation. Key parameters include:
Q. How can factorial design methodologies optimize synthetic parameters (e.g., temperature, catalyst loading)?
Methodological Answer: A 3 factorial design evaluates two factors (temperature: 60–100°C; catalyst loading: 1–5 mol%) across three levels. Response Surface Methodology (RSM) correlates these variables with yield (%) and purity (HPLC area%). Orthogonal regression analysis identifies optimal conditions (e.g., 80°C, 3 mol% catalyst) while minimizing side-product formation .
Q. How should researchers address contradictions between experimental XRD data and computational structural predictions?
Methodological Answer:
- Validation: Cross-check SCXRD bond lengths/angles with DFT-optimized geometries (e.g., using Mercury or VESTA). Discrepancies >0.05 Å suggest lattice packing effects or solvent inclusion.
- Error Mitigation: Use hybrid functionals (e.g., B3LYP-D3) for dispersion corrections in gas-phase simulations. Refine computational models with periodic boundary conditions to mimic crystal environments .
Q. What comparative strategies analyze the compound’s reactivity vs. 2,2′-substituted analogs in supramolecular chemistry?
Methodological Answer:
- Structural Comparison: SCXRD contrasts 4,4′ vs. 2,2′ substitution effects on dihedral angles and π-π stacking distances.
- Reactivity Profiling: Kinetic studies (stopped-flow UV-Vis) compare Schiff base formation rates. 4,4′-isomers exhibit faster kinetics due to reduced steric hindrance, while 2,2′-isomers favor rigid, pre-organized conformations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
